Differential Sensitivity to Omicron-Associated P132H Mpro Variant vs. Nirmatrelvir
Pomotrelvir exhibits reduced inhibitory potency against the P132H Mpro variant commonly found in Omicron isolates, whereas nirmatrelvir's activity remains unchanged. This divergent sensitivity profile provides a critical functional distinction between the two Mpro inhibitors [1].
| Evidence Dimension | IC50 against SARS-CoV-2 Mpro P132H variant |
|---|---|
| Target Compound Data | IC50 = 34 nM |
| Comparator Or Baseline | Nirmatrelvir: IC50 unchanged from wild-type (no effect of P132H substitution on inhibition) |
| Quantified Difference | Pomotrelvir IC50 increases from 24 nM (WT) to 34 nM (P132H); a ~42% reduction in potency. Nirmatrelvir shows no measurable potency change. |
| Conditions | In vitro enzymatic Mpro inhibition assay |
Why This Matters
This differential variant sensitivity enables researchers to select the appropriate Mpro inhibitor based on the specific SARS-CoV-2 variant under investigation, particularly when studying Omicron-lineage viruses.
- [1] Tong X, Keung W, Arnold LD, Stevens LJ, Pruijssers AJ, Kook S, Lopatin U, Denison M, Kwong AD. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions. Antimicrob Agents Chemother. 2023;67(11):e00840-23. View Source
